molecular formula C15H13Br2NO2 B14950016 3,4-Dimethylphenyl (2,4-dibromophenyl)carbamate

3,4-Dimethylphenyl (2,4-dibromophenyl)carbamate

Cat. No.: B14950016
M. Wt: 399.08 g/mol
InChI Key: RDSWERXGTFSAQQ-UHFFFAOYSA-N
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Description

3,4-Dimethylphenyl (2,4-dibromophenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical research. This compound is characterized by the presence of two bromine atoms and two methyl groups attached to the phenyl rings, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethylphenyl (2,4-dibromophenyl)carbamate typically involves the reaction of 3,4-dimethylphenol with 2,4-dibromophenyl isocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used for quality control and analysis.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylphenyl (2,4-dibromophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted carbamates with different functional groups.

Scientific Research Applications

3,4-Dimethylphenyl (2,4-dibromophenyl)carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3,4-Dimethylphenyl (2,4-dibromophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromophenyl N-(2,5-dimethylphenyl)carbamate
  • 4-Bromo-2,5-dimethylphenyl N-(2,3-dichlorophenyl)carbamate
  • 2,4-Dibromophenyl N-(2,4-dimethoxyphenyl)carbamate

Uniqueness

3,4-Dimethylphenyl (2,4-dibromophenyl)carbamate is unique due to the specific arrangement of bromine and methyl groups on the phenyl rings. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H13Br2NO2

Molecular Weight

399.08 g/mol

IUPAC Name

(3,4-dimethylphenyl) N-(2,4-dibromophenyl)carbamate

InChI

InChI=1S/C15H13Br2NO2/c1-9-3-5-12(7-10(9)2)20-15(19)18-14-6-4-11(16)8-13(14)17/h3-8H,1-2H3,(H,18,19)

InChI Key

RDSWERXGTFSAQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC(=O)NC2=C(C=C(C=C2)Br)Br)C

Origin of Product

United States

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